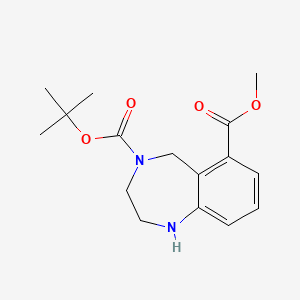

4-O-Tert-butyl 6-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,6-dicarboxylate

Description

4-O-Tert-butyl 6-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,6-dicarboxylate is a synthetic benzodiazepine derivative characterized by a bicyclic framework combining a seven-membered diazepine ring fused with a benzene ring. The molecule features two ester groups: a tert-butyl ester at the 4-O position and a methyl ester at the 6-O position. This structural arrangement confers unique steric and electronic properties, differentiating it from simpler benzodiazepines. Its synthesis typically involves multi-step procedures, including cyclization and selective esterification, as inferred from analogous benzodiazepine derivatives described in synthetic literature .

Properties

IUPAC Name |

4-O-tert-butyl 6-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-8-17-13-7-5-6-11(12(13)10-18)14(19)21-4/h5-7,17H,8-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBICGKJDSUDBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2=CC=CC(=C2C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-O-Tert-butyl 6-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,6-dicarboxylate is a compound that belongs to the benzodiazepine class of drugs, which are known for their psychoactive properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Common Name : 4-O-Tert-butyl 6-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,6-dicarboxylate

- CAS Number : 2375270-05-4

- Molecular Formula : C16H22N2O4

- Molecular Weight : 306.36 g/mol

Benzodiazepines primarily exert their effects through modulation of the GABAA receptor, a major inhibitory neurotransmitter receptor in the central nervous system (CNS). The binding of benzodiazepines to the GABAA receptor enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased neuronal inhibition. This results in various pharmacological effects including anxiolytic (anti-anxiety), sedative, muscle relaxant, and anticonvulsant properties .

Anxiolytic and Sedative Effects

Research indicates that compounds similar to 4-O-tert-butyl 6-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine have demonstrated significant anxiolytic and sedative effects. For instance, studies show that modifications in the benzodiazepine structure can lead to variations in potency and efficacy at GABAA receptors .

Study on GABAA Receptor Modulation

A study published in Science.gov explored how various benzodiazepines interact with different subunit compositions of GABAA receptors. The findings indicated that certain structural modifications could enhance binding affinity and efficacy at these receptors. This is particularly relevant for understanding how compounds like 4-O-tert-butyl 6-O-methyl may function within this framework .

Comparative Analysis of Benzodiazepine Derivatives

A comparative analysis of various benzodiazepine derivatives highlighted the influence of structural components on their biological activity. Compounds with bulky substituents at specific positions exhibited enhanced anxiolytic effects compared to those with simpler structures. This reinforces the importance of structural diversity in developing effective therapeutic agents .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmacological Properties

The primary mechanism of action for this compound involves modulation of GABA_A receptors. Studies have shown that structural modifications can significantly influence binding affinity and selectivity for different GABA_A receptor subtypes.

Key Findings:

- Binding Affinity : The compound exhibits a high affinity for specific GABA_A receptor subtypes, which is crucial for its potential therapeutic effects.

- Pharmacokinetics : Modifications in the structure lead to significant changes in pharmacokinetics and pharmacodynamics, impacting how the drug is absorbed, distributed, metabolized, and excreted in the body.

Therapeutic Applications

4-O-Tert-butyl 6-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,6-dicarboxylate has potential applications in various therapeutic areas:

- Anxiolytic Effects : Its ability to modulate GABAergic function suggests potential use as an anxiolytic agent. Similar benzodiazepines have been documented for their efficacy in reducing anxiety symptoms .

- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures may exhibit antidepressant-like effects in animal models. For instance, related benzodiazepines have shown efficacy comparable to traditional antidepressants like amitriptyline in specific behavioral tests .

- Neuroprotective Effects : Research into other benzodiazepine derivatives has suggested neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have investigated the pharmacological effects of benzodiazepine derivatives similar to 4-O-Tert-butyl 6-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,6-dicarboxylate:

- Study on Antidepressant Activity : A series of benzodiazepines were synthesized and evaluated for their potential antidepressant effects. One study found that a closely related compound exhibited significant inhibition of norepinephrine and serotonin uptake in rat brain synaptosomes .

| Compound | Test Conducted | Result |

|---|---|---|

| Benzodiazepine A | In vivo mouse tests | Comparable to amitriptyline |

| Benzodiazepine B | Inhibition of tetrabenazine-induced ptosis | Significant reduction observed |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzodiazepine Family

The compound shares core similarities with 1,2,3,5-tetrahydro-4,3-benzoxazonine , a nine-membered heterocyclic compound featuring an oxygen atom in place of one nitrogen atom (Figure 1). Key differences include:

- Ring size and heteroatom arrangement : The benzodiazepine derivative has a seven-membered diazepine ring (two nitrogen atoms), whereas the benzoxazonine analog contains a nine-membered ring with one nitrogen and one oxygen atom.

- Substituent effects: The tert-butyl and methyl esters in the target compound enhance steric hindrance and lipophilicity compared to simpler ester-free benzoxazonines.

Comparison with Tetramethylbenzene Derivatives

This highlights the benzodiazepine derivative’s enhanced capacity for targeted molecular interactions due to its mixed aromatic-heterocyclic architecture .

Pharmacological Context and Functional Group Impact

The methyl and tert-butyl ester groups in the compound contrast with tetramethylpyrazine (CAS 1124-11-4), a fully methylated pyrazine with vasodilatory properties. While tetramethylpyrazine relies on π-π stacking and methyl group hydrophobicity for activity, the benzodiazepine derivative’s ester groups may enable selective binding to enzymes or receptors requiring both hydrophobic and polar interactions.

Data Table: Key Properties of Comparable Compounds

Research Findings and Limitations

- Synthetic Challenges : The tert-butyl group in the target compound complicates purification due to its high lipophilicity, a problem less prevalent in smaller analogs like tetramethylbenzene .

- Structural Flexibility : X-ray studies of benzoxazonines reveal that larger ring systems exhibit greater conformational flexibility compared to the rigid seven-membered benzodiazepine core, which may influence metabolic stability .

- Data Gaps : Direct pharmacological data for the target compound are scarce in publicly available literature, necessitating further studies to compare its bioactivity with established analogs.

Q & A

What are the recommended methodologies for synthesizing and characterizing 4-O-Tert-butyl 6-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,6-dicarboxylate in academic research?

Basic Research Focus

Synthesis typically involves multi-step protection/deprotection strategies for the tert-butyl and methyl ester groups. A common approach includes:

- Step 1 : Selective carboxylation of the benzodiazepine core using tert-butyl chloroformate under anhydrous conditions.

- Step 2 : Methylation of the 6-O position via nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃).

Characterization : - NMR Spectroscopy : Confirm regioselectivity of substitutions (e.g., tert-butyl protons at δ ~1.3 ppm in H-NMR).

- X-ray Crystallography : Resolve stereochemical ambiguities; comparable studies on benzodiazepine derivatives report mean C–C bond lengths of 1.52 Å and R-factors <0.1 for structural validation .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks with <5 ppm mass accuracy.

How can researchers address contradictions between in vitro and in vivo pharmacological data for benzodiazepine derivatives like this compound?

Advanced Research Focus

Discrepancies often arise from metabolic instability, protein binding, or off-target effects. Methodological strategies include:

- Pharmacokinetic Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with observed effects. For example, studies on flubromazolam demonstrated a half-life of 18–22 hours in rodent models, highlighting the need for time-resolved assays .

- Metabolite Identification : Incubate the compound with liver microsomes and use untargeted metabolomics (e.g., Q-TOF platforms) to detect active/inactive metabolites.

- Receptor Binding Assays : Compare affinity for GABAₐ receptor subtypes (α1 vs. α5) to explain efficacy/side-effect divergence .

What experimental designs are optimal for evaluating the therapeutic potential of this compound while mitigating risks of physiological dependence?

Advanced Research Focus

Long-term benzodiazepine use is linked to dependence, necessitating rigorous preclinical models:

- Chronic Dosing Studies : Administer the compound for ≥6 months in rodents, monitoring withdrawal symptoms (e.g., hyperlocomotion, seizures) post-cessation. Include diazepam as a positive control .

- Behavioral Assays : Use the elevated plus maze (anxiety) and rotarod test (motor coordination) to differentiate anxiolytic vs. sedative effects.

- Biomarker Analysis : Quantify BDNF levels or GABA receptor downregulation in hippocampal tissue to assess neuroadaptation .

How can structural modifications of this compound enhance selectivity for specific GABAₐ receptor subtypes?

Advanced Research Focus

Rational drug design requires:

- Molecular Docking : Model interactions with GABAₐ subunits (e.g., Glide or AutoDock Vina). Replace the tert-butyl group with bulkier substituents (e.g., adamantane) to probe α1-subunit pockets.

- SAR Studies : Compare analogues with varying ester groups (e.g., ethyl vs. methyl) to map steric and electronic effects on binding.

- Cryo-EM Structures : Reference published receptor-ligand complexes (e.g., PDB 6HUP) to guide substitutions .

What analytical challenges arise in quantifying trace impurities or degradation products in this compound, and how can they be resolved?

Basic Research Focus

Impurities (e.g., de-esterified byproducts) complicate pharmacological interpretation:

- HPLC-PDA Methods : Use C18 columns with gradient elution (acetonitrile/0.1% formic acid) to separate degradation products. Optimize detection at 254 nm for benzodiazepine chromophores.

- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify labile sites.

- Validation Parameters : Ensure limits of detection (LOD) <0.1% and precision (RSD <2%) per ICH guidelines .

How can researchers leverage real-world data (RWD) to study the clinical implications of benzodiazepine derivatives without longitudinal trial data?

Advanced Research Focus

Retrospective cohort studies offer insights:

- Propensity Score Matching : Adjust for confounders (e.g., age, comorbidities) when comparing outcomes between exposed and unexposed cohorts, as demonstrated in rLBP studies (OR 0.56–0.67 for reduced prescriptions) .

- Sensitivity Analyses : Test robustness by excluding patients with prior benzodiazepine use or polypharmacy.

- Machine Learning : Apply algorithms to EHR datasets to predict adverse events (e.g., falls in elderly populations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.